N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S2/c1-13-4-5-14(2)19(12-13)27(24,25)22-11-10-18-15(3)23-20(26-18)16-6-8-17(21)9-7-16/h4-9,12,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKPFYRFUXFZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes, contributing to their biological activities.
Mode of Action
It’s known that such compounds generally interact with their targets through various mechanisms, such as binding to receptors or inhibiting enzymes, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to impact a variety of pathways, leading to diverse biological activities.
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties, influencing their bioavailability.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, contributing to their biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.
Biological Activity
N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a sulfonamide group, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H23FN2O3S
- Molecular Weight : 434.6 g/mol
- CAS Number : 923679-66-7
| Property | Value |
|---|---|
| Molecular Formula | C21H23FN2O3S |
| Molecular Weight | 434.6 g/mol |
| CAS Number | 923679-66-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.
- Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties by inhibiting voltage-gated sodium channels, which play a critical role in the propagation of action potentials in neurons. This mechanism is significant in the context of epilepsy treatment, where modulation of sodium channels can help control seizures.
- Enzyme Inhibition : The sulfonamide moiety may interact with various enzymes, potentially modulating their activity. This interaction can lead to alterations in biochemical pathways relevant to disease processes.
Antimicrobial Properties
Compounds containing thiazole and sulfonamide groups have been documented to exhibit notable antimicrobial activities. The structural features of this compound suggest potential efficacy against bacterial infections, similar to other sulfonamides like sulfanilamide, which is known for its antibacterial properties.
Case Studies and Research Findings
- Anticonvulsant Studies : A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted the compound's ability to inhibit sodium channels effectively. Further research is needed to elucidate the full extent of its anticonvulsant properties and therapeutic applicability in clinical settings.
-
Comparative Analysis with Related Compounds : Research has shown that other thiazole-containing compounds exhibit significant biological activities. For example:
Compound Name Structural Features Unique Properties 4-Fluorothiazole Contains fluorine and thiazole Exhibits strong antimicrobial activity Sulfanilamide Sulfonamide structure without thiazole Known for antibacterial properties 2-Methylthiazole Methyl-substituted thiazole Demonstrates antifungal activity
This table illustrates the diverse biological activities associated with compounds that share structural similarities with this compound, underscoring its potential advantages in medicinal applications.
Scientific Research Applications
Medicinal Chemistry
N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2,5-dimethylbenzenesulfonamide has shown promise in medicinal chemistry due to its potential therapeutic effects against various diseases:
- Antimicrobial Activity: Studies indicate that compounds with thiazole rings exhibit significant antimicrobial properties. The presence of the fluorophenyl group may enhance this activity by improving lipophilicity and bioavailability .
- Anticancer Properties: Research has suggested that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. Its mechanism might involve the disruption of DNA synthesis or induction of apoptosis in malignant cells .
Investigations into the biological activity of this compound have revealed several important aspects:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes that are crucial in metabolic pathways, potentially leading to reduced tumor growth or bacterial resistance mechanisms .
- Receptor Modulation: There is evidence suggesting that this compound interacts with specific receptors involved in inflammatory responses, making it a candidate for anti-inflammatory therapies .
Case Study: Anticancer Activity
In a study published in Chemistry Letters, researchers synthesized derivatives of thiazole compounds and evaluated their anticancer activity. The results demonstrated that modifications to the thiazole structure significantly affected the potency against various cancer cell lines, indicating a structure-activity relationship that could be exploited for drug development .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives, including those similar to this compound. The findings highlighted effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycles and Substituents
The target compound’s thiazole ring distinguishes it from structurally related triazole, imidazole, and benzothiazole derivatives. For example:
- 1,2,4-Triazoles (e.g., compounds [7–9] in ): These feature a triazole core with sulfonylphenyl and difluorophenyl substituents. Unlike thiazoles, triazoles exhibit tautomerism (thione vs. thiol forms), influencing their electronic properties and reactivity .
- Imidazoles (e.g., compound 3 in ): Contain a five-membered ring with two nitrogen atoms, often functionalized with diazenyl or fluorophenyl groups. These lack the sulfur atom present in thiazoles, altering their hydrogen-bonding capacity .
- Benzothiazoles (e.g., ): Fused benzene-thiazole systems with sulfamoyl or nitro groups. These share sulfur in the heterocycle but differ in ring fusion and substitution patterns .
Functional Group Analysis
- Sulfonamide vs. Acetamide: The target compound’s benzenesulfonamide group contrasts with acetamide moieties in compounds like N-(2,5-dimethylphenyl)-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ().
- Fluorophenyl Substituents : The 4-fluorophenyl group in the target compound is recurrent in analogs (e.g., –4), suggesting a common strategy to modulate lipophilicity and metabolic stability.
Key Reactions
- Thiazole Formation : The target compound’s thiazole core may involve Hantzsch thiazole synthesis, though specific details are absent in the evidence. In contrast, triazoles () are synthesized via cyclization of hydrazinecarbothioamides under basic conditions .
- S-Alkylation : Analogous to ’s S-alkylation of triazoles with α-halogenated ketones, the ethyl linker in the target compound could result from similar alkylation steps .
- Coupling Reactions : Compounds in –4 employ palladium-catalyzed cross-coupling and T3P®-mediated amide formation, which may parallel sulfonamide coupling in the target compound .
Spectroscopic Characterization
- IR Spectroscopy :
- NMR Spectroscopy :
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Signatures
Q & A
Q. What are the common synthetic routes for sulfonamide-containing thiazole derivatives like N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2,5-dimethylbenzenesulfonamide?
Methodological Answer: A typical synthesis involves coupling a thiazole-ethylamine intermediate with a substituted benzenesulfonyl chloride. For example:
- Step 1: React 4-(4-fluorophenyl)-4-methylthiazole-5-ethylamine with dry pyridine and the appropriate sulfonyl chloride (e.g., 2,5-dimethylbenzenesulfonyl chloride) under ambient conditions for 5 hours .
- Step 2: Acidify the mixture (pH 5–6) to precipitate the product, followed by purification via flash chromatography .
- Key Considerations: Use anhydrous solvents to avoid side reactions, and monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is required:
- 1H-NMR/13C-NMR: Confirm substituent positions and detect tautomeric equilibria (e.g., thione vs. thiol forms in heterocycles) .
- IR Spectroscopy: Identify functional groups (e.g., C=S stretching at 1243–1258 cm⁻¹, NH bands at 3150–3414 cm⁻¹) .
- Mass Spectrometry (MS): Verify molecular weight and fragmentation patterns.
- Elemental Analysis: Validate purity and stoichiometry .
Advanced Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during the sulfonylation step?
Methodological Answer: Optimization strategies include:
- Temperature Control: Lower temperatures (0–5°C) during sulfonyl chloride addition to reduce undesired nucleophilic substitutions.
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or pyridine) to stabilize intermediates and enhance reaction efficiency .
- Stoichiometry Adjustments: Employ a slight excess of sulfonyl chloride (1.1–1.2 eq.) to ensure complete conversion of the amine intermediate .
- Byproduct Analysis: Use LC-MS or GC-MS to identify impurities and adjust purification protocols (e.g., gradient elution in chromatography).
Q. What methodological strategies are effective in resolving contradictions in reported biological activities of sulfonamide-containing thiazole derivatives?
Methodological Answer: Address discrepancies through:
- Comparative Studies: Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .
- Dose-Response Analysis: Evaluate activity across multiple concentrations to identify non-linear effects or threshold behaviors.
- Structural-Activity Relationship (SAR) Modeling: Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., fluorophenyl vs. methyl groups) with biological outcomes .
- Meta-Analysis: Systematically review literature to identify methodological inconsistencies (e.g., solvent choice in bioassays) that may explain divergent results .
Experimental Design Considerations
Q. How should researchers design experiments to investigate tautomeric equilibria in sulfonamide-thiazole hybrids?
Methodological Answer:
- Spectral Monitoring: Use variable-temperature NMR to detect tautomeric shifts (e.g., thione ↔ thiol) .
- pH-Dependent Studies: Analyze tautomer prevalence by adjusting solvent pH and measuring IR absorption changes (e.g., disappearance of S-H bands at ~2500 cm⁻¹) .
- Computational Chemistry: Validate observations with DFT calculations to predict stable tautomeric forms.
Data Contradiction Analysis
Q. How can conflicting data on the stability of sulfonamide derivatives under acidic conditions be resolved?
Methodological Answer:
- Controlled Degradation Studies: Expose the compound to incremental pH levels (1–6) and monitor decomposition via HPLC .
- Isolation of Degradants: Use preparative TLC to isolate byproducts, followed by structural elucidation via NMR/MS .
- Kinetic Analysis: Calculate degradation rates (e.g., Arrhenius plots) to identify critical pH thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
